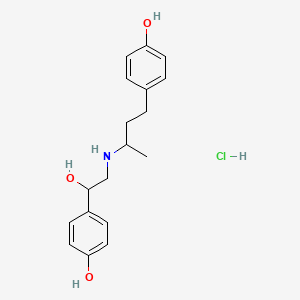
Rezatomidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rezatomidine is a small molecule drug that has been investigated for its potential therapeutic applications in treating conditions such as fibromyalgia, interstitial cystitis, irritable bowel syndrome, and painful diabetic neuropathy . It is classified as an alpha-2a adrenergic receptor agonist, which means it interacts with specific receptors in the nervous system to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rezatomidine can be synthesized through a series of organic reactions involving the formation of an imidazolethione ring. The synthetic route typically involves the reaction of 2,3-dimethylphenyl ethylamine with carbon disulfide to form the corresponding dithiocarbamate, which is then cyclized to produce the imidazolethione structure .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Rezatomidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolethione ring can be reduced to form imidazolidine derivatives.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidine derivatives.
Substitution: Brominated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a model compound to study the behavior of alpha-2a adrenergic receptor agonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored as a potential treatment for chronic pain conditions such as fibromyalgia and diabetic neuropathy.
Industry: Utilized in the development of new therapeutic agents targeting the nervous system
Mechanism of Action
Rezatomidine exerts its effects by binding to alpha-2a adrenergic receptors in the nervous system. This binding inhibits the release of norepinephrine, leading to a decrease in sympathetic nervous system activity. The reduction in norepinephrine release results in analgesic and anti-inflammatory effects, making this compound a potential treatment for chronic pain conditions .
Comparison with Similar Compounds
Clonidine: Another alpha-2 adrenergic receptor agonist used to treat hypertension and certain pain conditions.
Dexmedetomidine: A selective alpha-2 adrenergic receptor agonist used as a sedative and analgesic in intensive care settings.
Guanfacine: An alpha-2 adrenergic receptor agonist used to treat attention deficit hyperactivity disorder (ADHD) and hypertension.
Uniqueness of Rezatomidine: this compound is unique in its specific targeting of alpha-2a adrenergic receptors, which may provide more selective therapeutic effects with potentially fewer side effects compared to other alpha-2 adrenergic receptor agonists .
Properties
CAS No. |
847829-38-3 |
|---|---|
Molecular Formula |
C13H16N2S |
Molecular Weight |
232.35 g/mol |
IUPAC Name |
4-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1,3-dihydroimidazole-2-thione |
InChI |
InChI=1S/C13H16N2S/c1-8-5-4-6-11(9(8)2)10(3)12-7-14-13(16)15-12/h4-7,10H,1-3H3,(H2,14,15,16)/t10-/m0/s1 |
InChI Key |
WQXVKEDUCPMRRI-JTQLQIEISA-N |
SMILES |
CC1=C(C(=CC=C1)C(C)C2=CNC(=S)N2)C |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@H](C)C2=CNC(=S)N2)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CNC(=S)N2)C |
Appearance |
Solid powder |
Key on ui other cas no. |
847829-38-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AGN-203818; AGN203818; AGN 203818; Rezatomidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,6-dimethylphenyl)-2-[methyl(pentyl)amino]acetamide](/img/structure/B1680494.png)











